molecular formula C29H40ClNO4 B12702036 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride CAS No. 67652-33-9

2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride

Cat. No.: B12702036
CAS No.: 67652-33-9
M. Wt: 502.1 g/mol
InChI Key: OTMZAHKLEQYHMI-UHFFFAOYSA-N
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Description

2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dibutylamino group, a propoxy linkage, and a benzopyrone core. It is often used as an intermediate in the synthesis of various pharmaceuticals and has shown potential in several biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride typically involves multiple steps. One common method includes the reaction of 3,5-dimethylbenzoic acid with 3-(dibutylamino)propyl chloride in the presence of a base to form the intermediate 3-(dibutylamino)propoxy-3,5-dimethylbenzoic acid. This intermediate is then reacted with 2-benzopyrone under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a multichannel blocker, inhibiting various ion channels, which can affect cellular signaling and function. This compound’s ability to modulate ion channels makes it a valuable tool in studying electrophysiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

67652-33-9

Molecular Formula

C29H40ClNO4

Molecular Weight

502.1 g/mol

IUPAC Name

[4-[3-(dibutylamino)propoxy]-3,5-dimethylphenyl]-(2-hydroxychromen-2-yl)methanone;hydrochloride

InChI

InChI=1S/C29H39NO4.ClH/c1-5-7-16-30(17-8-6-2)18-11-19-33-27-22(3)20-25(21-23(27)4)28(31)29(32)15-14-24-12-9-10-13-26(24)34-29;/h9-10,12-15,20-21,32H,5-8,11,16-19H2,1-4H3;1H

InChI Key

OTMZAHKLEQYHMI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCOC1=C(C=C(C=C1C)C(=O)C2(C=CC3=CC=CC=C3O2)O)C.Cl

Origin of Product

United States

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